molecular formula C8H11FN2O2S B2872210 2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide CAS No. 1026183-64-1

2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide

Cat. No.: B2872210
CAS No.: 1026183-64-1
M. Wt: 218.25
InChI Key: DZLOYRBUNGDYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide is a chemical compound with the molecular formula C8H11FN2O2S and a molecular weight of 218.25 g/mol . This compound is characterized by the presence of an amino group, an ethyl group, a fluorine atom, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide typically involves the following steps:

    Nitration: The starting material, 5-fluorobenzene-1-sulfonamide, undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Ethylation: The amino group is ethylated using an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in reactors designed for large-scale chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed for substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, sulfinamides, thiols, and substituted benzene derivatives.

Scientific Research Applications

2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-methyl-5-fluorobenzene-1-sulfonamide
  • 2-amino-N-ethyl-4-fluorobenzene-1-sulfonamide
  • 2-amino-N-ethyl-5-chlorobenzene-1-sulfonamide

Uniqueness

2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide is unique due to the specific positioning of the amino, ethyl, and fluorine groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-amino-N-ethyl-5-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O2S/c1-2-11-14(12,13)8-5-6(9)3-4-7(8)10/h3-5,11H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLOYRBUNGDYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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